molecular formula C12H17N B1309376 2-(3,4-Dimethylphenyl)pyrrolidine CAS No. 881040-12-6

2-(3,4-Dimethylphenyl)pyrrolidine

Cat. No.: B1309376
CAS No.: 881040-12-6
M. Wt: 175.27 g/mol
InChI Key: UWEGZHRBGMAQHN-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)pyrrolidine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

  • 2-(3,4-Dimethylphenyl)pyrrolidine derivatives have been used in enantioselective synthesis processes. A study by Lattanzi (2006) demonstrated the use of bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, prepared from L-proline, as an effective bifunctional organocatalyst for the Michael addition of malonate esters to nitroolefins, resulting in products with good to high yields and enantiomeric excesses up to 56% (Lattanzi, 2006).

Asymmetric Epoxidation

  • In another study by Lattanzi (2006), bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol was utilized for the asymmetric epoxidation of α,β-enones, showing significant improvement in reactivity and enantioselectivity over previously reported catalysts. This study highlights the efficient use of these compounds in synthesizing chalcone epoxides with enantioselectivities up to 94% (Lattanzi, 2006).

Biotransformation Studies

  • A study on the biotransformation of a cognition-enhancing agent, DMPPA, showed that this compound derivatives undergo extensive metabolism. This includes hydroxylation in the pyrrolidine ring and the dimethylphenyl ring, leading to various metabolites, highlighting the compound's reactivity in biological systems (Fujimaki et al., 1990).

Molecular Structure Analysis

  • The molecular structures of various N-Aryl-Substituted 3-hydroxypyridin-4-ones, including 1-(3,4-dimethylphenyl)-2-ethyl-3-hydroxypyridin-4-one, were determined in a study by Burgess et al. (1998). This research provided insights into the hydrogen-bonded dimeric pairs in these compounds, contributing to the understanding of their structural properties (Burgess et al., 1998).

Synthesis of Polysubstituted Pyrrolidines

  • Research by Ince et al. (2020) explored the synthesis of novel pyrrolidines linked to 1,2,3-triazole derivatives. These compounds demonstrated significant anti-proliferative activities against human prostate cancer cells, indicating their potential in medicinal chemistry (Ince et al., 2020).

Safety and Hazards

Safety measures for handling “2-(3,4-Dimethylphenyl)pyrrolidine” include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Pyrrolidine derivatives, including “2-(3,4-Dimethylphenyl)pyrrolidine”, hold promise in the field of drug discovery due to their wide range of biological activities . Future research could focus on designing new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-5-6-11(8-10(9)2)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEGZHRBGMAQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405845
Record name 2-(3,4-dimethylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881040-12-6
Record name 2-(3,4-dimethylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dimethylphenyl)pyrrolidine
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